molecular formula C22H21Cl2N3O3S B3613694 N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide

N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide

Cat. No. B3613694
M. Wt: 478.4 g/mol
InChI Key: VLRXFQJHGUCNCV-UHFFFAOYSA-N
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Description

The compound “N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, a sulfonyl group, and an amide group. The presence of these groups suggests that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of this compound would likely involve several steps, each introducing a different functional group. For example, the 3,4-dichlorobenzyl group could potentially be introduced using a Friedel-Crafts alkylation . The sulfonyl group might be introduced using a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dichlorobenzyl and sulfonyl groups are both bulky and could influence the overall shape of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the sulfonyl and amide groups. These groups are both polar and could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several different functional groups would likely result in a complex interplay of properties .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on the compound’s physical and chemical properties .

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3S/c1-16-4-7-19(8-5-16)31(29,30)27(14-17-6-9-20(23)21(24)11-17)15-22(28)26-13-18-3-2-10-25-12-18/h2-12H,13-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRXFQJHGUCNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide
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N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide
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N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide
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N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide
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N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide
Reactant of Route 6
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N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide

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